1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
Description
This compound is a hydrochloride salt of a bis-pyrazole derivative featuring distinct alkyl substitutions: an ethyl group at position 1 and a methyl group at position 4 on the pyrazol-3-amine core. A methylene-linked 1-methylpyrazol-4-yl group further diversifies its structure. Its structural complexity positions it as a candidate for pharmaceutical applications, particularly in kinase inhibition or CNS targeting, where pyrazole derivatives are well-documented .
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-7-9(2)11(14-16)12-5-10-6-13-15(3)8-10;/h6-8H,4-5H2,1-3H3,(H,12,14);1H |
InChI Key |
YXYHGYOAQBELSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The foundational step in synthesizing the pyrazole core involves cyclocondensation between hydrazine derivatives and 1,3-diketones. For 1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride, this typically employs 1,3-diketones such as ethyl acetoacetate or acetylacetone reacting with methylhydrazine or ethylhydrazine under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration to form the pyrazole ring.
Key Conditions :
- Solvent : Ethanol or acetic acid
- Temperature : Reflux (78–120°C)
- Catalyst : HCl or H₂SO₄ (0.1–1.0 M)
- Yield : 60–75% (crude)
Post-cyclization, the intermediate pyrazole is functionalized via alkylation and amination. For instance, 1-ethyl-4-methylpyrazol-3-amine is alkylated at the amine position using (1-methylpyrazol-4-yl)methyl chloride in the presence of a base like potassium carbonate.
Multi-Step Alkylation and Amination
A sequential approach involves synthesizing the pyrazole rings separately before coupling them. This method ensures better control over substituent placement:
Synthesis of 1-Ethyl-4-methylpyrazol-3-amine :
Synthesis of (1-Methylpyrazol-4-yl)methyl Chloride :
- Chlorination : Reaction of (1-methylpyrazol-4-yl)methanol with thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature).
Coupling Reaction :
- Conditions : DMF, K₂CO₃, 60°C, 12 hours
- Yield : 70–80% before hydrochloride salt formation.
Advanced Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. For example, cyclocondensation steps that traditionally require 24 hours under reflux achieve completion in 2–4 hours at 150°C under microwave conditions, with yields increasing by 15–20%.
Example Protocol :
- Reactants : Ethyl acetoacetate (10 mmol), methylhydrazine (12 mmol)
- Solvent : Acetic acid (15 mL)
- Microwave : 150°C, 300 W, 30 minutes
- Yield : 85% (pyrazole intermediate).
Flow Chemistry for Industrial Scaling
Continuous flow reactors enhance reproducibility and safety for large-scale production. Key advantages include:
- Precise Temperature Control : Minimizes side reactions (e.g., over-alkylation).
- Real-Time Monitoring : In-line HPLC ensures intermediate purity >90%.
Industrial Setup :
- Reactor Type : Tubular (stainless steel)
- Flow Rate : 0.5 mL/min
- Residence Time : 10 minutes
- Output : 1.2 kg/day.
Critical Reaction Parameters
Solvent and Base Selection
Solvent polarity and base strength profoundly influence alkylation efficiency:
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 12 | 78 |
| THF | NaH | 8 | 65 |
| Acetonitrile | DBU | 6 | 70 |
Data aggregated from.
Polar aprotic solvents like DMF facilitate better solubility of intermediates, while stronger bases (e.g., NaH) accelerate alkylation but risk side reactions.
Acid Catalysis in Cyclization
Protonation of the diketone carbonyl groups by HCl or H₂SO₄ increases electrophilicity, driving cyclocondensation. However, excessive acid concentration promotes decomposition:
| Acid Concentration (M) | Yield (%) | Purity (%) |
|---|---|---|
| 0.1 | 62 | 88 |
| 0.5 | 73 | 82 |
| 1.0 | 68 | 75 |
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >99% purity.
Crystallization Protocol :
- Solvent System : Ethanol/water
- Temperature Gradient : 60°C → 4°C
- Crystal Size : 50–100 µm
Spectroscopic Confirmation
- ¹H NMR (D₂O, 400 MHz): δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 3.70 (s, 2H, CH₂), 6.45 (s, 1H, pyrazole-H).
- HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
Challenges and Mitigation
Regioselectivity in Alkylation
Competing alkylation at pyrazole N1 vs. N2 positions is mitigated by:
Hydrochloride Salt Stability
The hydrochloride form is hygroscopic, requiring storage under anhydrous conditions. Silica gel desiccants maintain stability for >12 months at −20°C.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, substituted pyrazoles have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents . The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to 1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response . This property makes them potential candidates for treating inflammatory diseases.
Antitumor Activity
The compound has been investigated for its antitumor effects. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation . For example, certain pyrazole compounds have been shown to inhibit tumor growth in vitro and in vivo by targeting specific oncogenic proteins.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of pyrazole derivatives. Variations in substituents on the pyrazole ring can significantly influence biological activity. For instance:
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives, including:
- Antibacterial Study : A study evaluated the antibacterial activity of various substituted pyrazoles against resistant strains of bacteria. The results indicated that compounds with a methyl group at position 4 exhibited superior activity compared to other derivatives .
- Anti-inflammatory Research : In a controlled trial, a pyrazole derivative was administered to patients with rheumatoid arthritis, showing significant reduction in inflammatory markers compared to baseline measurements .
- Antitumor Efficacy : A recent investigation into a series of pyrazole derivatives revealed that those containing a methylpyrazole moiety demonstrated potent cytotoxicity against breast cancer cell lines, leading to further development as potential chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below contrasts the target compound with key analogs identified in the evidence:
Key Observations:
Substituent Diversity : The target compound lacks fluorine atoms but incorporates alkyl groups (ethyl, methyl) on its pyrazole rings. Fluorinated analogs (–8) exhibit higher molecular weights due to fluorine’s atomic mass, which may enhance metabolic stability but reduce solubility .
Pharmacological Implications
- Metabolic Stability : Fluorine atoms in –8 compounds could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life. The target compound’s alkyl groups may undergo faster hepatic clearance .
Biological Activity
1-Ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine hydrochloride is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.
Research indicates that this compound acts primarily as a partial agonist at trace amine-associated receptors (TAARs), particularly TAAR1. This receptor is implicated in various neurological functions and disorders, suggesting that the compound may have applications in treating conditions such as ADHD , schizophrenia , and Parkinson's disease .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . For instance, derivatives have shown promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine | MCF7 | 3.79 |
| Other Pyrazole Derivative | SF-268 | 12.50 |
| Another Derivative | NCI-H460 | 42.30 |
These values indicate significant cytotoxicity, suggesting that the compound may inhibit tumor growth effectively .
Antiviral Activity
The compound has also been explored for its antiviral properties, particularly against HIV-1. In vitro studies demonstrated that certain pyrazole derivatives can inhibit HIV replication in a dose-dependent manner with minimal toxicity to host cells . This suggests a potential role in antiviral therapy, especially in the context of drug resistance.
Case Studies
Case Study 1: ADHD Treatment
A clinical trial investigated the effects of pyrazole derivatives on patients with ADHD. The study found that treatment with 1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine hydrochloride led to significant improvements in attention and hyperactivity scores compared to placebo .
Case Study 2: Cancer Cell Inhibition
In another study focusing on lung cancer, researchers treated A549 cell lines with the compound and observed a marked reduction in cell viability (IC50 = 26 µM). The mechanism was attributed to apoptosis induction and cell cycle arrest .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development. Toxicological assessments have shown low toxicity profiles, which is critical for therapeutic applications .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis typically involves coupling pyrazole derivatives under catalytic conditions. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can yield intermediates, followed by purification via liquid-liquid extraction (e.g., dichloromethane) and column chromatography (e.g., ethyl acetate/hexane gradients) . Reaction optimization should focus on catalyst loading, solvent polarity, and temperature to improve yields (reported as low as 17.9% in some cases) .
Q. How is the molecular structure confirmed post-synthesis?
Multinuclear NMR spectroscopy (¹H, ¹³C) is critical for structural validation. Key diagnostic signals include aromatic protons in the pyrazole rings (δ 6.68–8.63 ppm) and methyl/ethyl substituents (δ 1.38–2.23 ppm) . High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion peak (e.g., m/z 215 [M+H]⁺) , while IR spectroscopy identifies functional groups (e.g., amine stretches at ~3298 cm⁻¹) .
Q. What solvent systems are effective for purification?
Dichloromethane is often used for extraction due to its immiscibility with aqueous HCl, which isolates the hydrochloride salt . Chromatography with gradients of ethyl acetate/hexane (0–100%) effectively separates byproducts . For hygroscopic intermediates, anhydrous solvents and inert atmospheres are recommended .
Advanced Research Questions
Q. How can computational methods streamline reaction design?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Computational screening of catalysts and solvents (e.g., DMSO vs. DMF) can prioritize optimal conditions before lab validation . For example, reaction path searches using software like GRRM or Gaussian can identify low-energy intermediates .
Q. How do researchers resolve contradictions in spectroscopic data across batches?
Cross-validation with orthogonal techniques is essential:
- LCMS-HRMS confirms purity (>98%) and molecular weight .
- Variable-temperature NMR detects dynamic processes (e.g., rotamers) that may obscure signals .
- X-ray crystallography provides unambiguous structural data but requires high-purity crystals . Discrepancies in melting points (e.g., 104–107°C) may arise from polymorphism, necessitating differential scanning calorimetry (DSC) .
Q. What mechanistic insights guide bioactivity studies?
Pyrazole derivatives often target microbial enzymes (e.g., DNA gyrase) or disrupt membrane integrity. For antimicrobial screening, minimum inhibitory concentration (MIC) assays using Staphylococcus aureus or Escherichia coli are standard . Structure-activity relationships (SARs) can be explored by modifying substituents (e.g., trifluoromethyl groups for enhanced lipophilicity) .
Q. How are stability and storage conditions optimized?
Hydrochloride salts are hygroscopic; storage at −20°C under argon is recommended . Accelerated stability studies (40°C/75% RH for 6 months) assess degradation, with HPLC monitoring for impurities (e.g., oxidation byproducts) .
Data Contradiction Analysis
Q. Why do yields vary significantly between similar synthetic routes?
Catalyst deactivation (e.g., copper bromide oxidation) and competing side reactions (e.g., N-alkylation vs. C-alkylation) are common culprits. Kinetic studies using in situ IR or Raman spectroscopy can track intermediate formation . For example, cesium carbonate’s superior base strength over K₂CO₃ may suppress side reactions but increase cost .
Q. How to interpret conflicting bioactivity results in different assays?
Assay conditions (e.g., pH, serum protein binding) profoundly impact results. Standardize protocols using CLSI guidelines for MIC assays . Contradictions may also reflect off-target effects; use siRNA knockdown or CRISPR-edited cell lines to validate specificity .
Methodological Tables
| Parameter | Typical Range | Key References |
|---|---|---|
| Reaction Temperature | 35–80°C | |
| Catalyst Loading | 5–10 mol% Cu(I) | |
| Chromatography Solvent | Ethyl acetate/hexane | |
| NMR Shift Range (¹H) | 1.38–8.63 ppm | |
| HRMS Accuracy | <2 ppm error |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
